molecular formula C18H30N4O3S B2704582 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1049358-82-8

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2704582
CAS No.: 1049358-82-8
M. Wt: 382.52
InChI Key: BAIHDERUDXHSQK-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H30N4O3S and its molecular weight is 382.52. The purity is usually 95%.
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Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its potential therapeutic applications.

The compound's molecular structure is characterized by the following properties:

PropertyDetails
Chemical Formula C19H27N3O2S
Molecular Weight 361.50 g/mol
IUPAC Name N-[(2R)-2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenylethane-1-sulfonamide
SMILES Cn1cccc1C(CNS(=O)(=O)CCc2ccccc2)N3CCCC3
InChIKey CCZPYUVSMFOOJG-LJQANCHMSA-N

This compound features a piperidine core, which is known for its significant pharmacological activities, including analgesic and anti-inflammatory effects.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies on piperidine derivatives have shown their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compounds in related studies displayed moderate to strong antibacterial activity, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported that several synthesized derivatives showed strong inhibitory activity against urease with IC50 values significantly lower than that of standard drugs . This suggests that this compound could be a promising candidate for further development as a therapeutic agent targeting these enzymes.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound. Below are summarized findings from key research:

Study 1: Antibacterial Screening

A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against Salmonella typhi . This indicates a strong potential for therapeutic use in treating bacterial infections.

Study 2: Enzyme Inhibition

Another study highlighted the inhibitory effects of synthesized compounds on urease and AChE. The best-performing compounds had IC50 values significantly lower than standard references, indicating their potential as effective enzyme inhibitors .

Study 3: Pharmacological Evaluations

Research involving the evaluation of pharmacological properties of similar compounds revealed their effectiveness in modulating immune responses by targeting PD-L1/PD-1 interactions, which are crucial for tumor immunotherapy . Although not directly tested on the compound , this highlights the importance of structural analogs in developing immune-modulating therapies.

Properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-20-9-5-6-16(20)17(21-10-3-4-11-21)14-19-18(23)15-7-12-22(13-8-15)26(2,24)25/h5-6,9,15,17H,3-4,7-8,10-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIHDERUDXHSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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